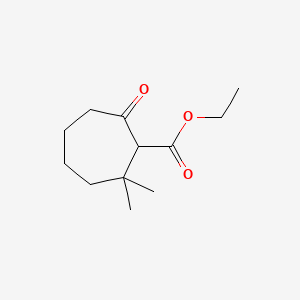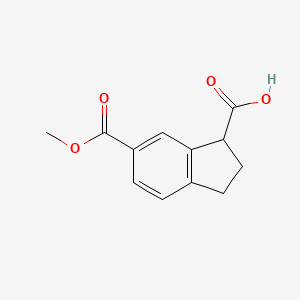
6-(methoxycarbonyl)-2,3-dihydro-1H-indene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methoxycarbonyl)-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a methoxycarbonyl group and a carboxylic acid group attached to an indene backbone, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methoxycarbonyl)-2,3-dihydro-1H-indene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted benzene derivative, the compound can be synthesized through a series of steps including Friedel-Crafts acylation, reduction, and esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes typically utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-(Methoxycarbonyl)-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
6-(Methoxycarbonyl)-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(methoxycarbonyl)-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes and metabolic processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Methoxycarbonyl)indole-2-boronic acid pinacol ester
- 6-(Methoxycarbonyl)picolinic acid
Uniqueness
6-(Methoxycarbonyl)-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its specific structural features, including the indene backbone and the presence of both methoxycarbonyl and carboxylic acid groups
Propiedades
IUPAC Name |
6-methoxycarbonyl-2,3-dihydro-1H-indene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-16-12(15)8-3-2-7-4-5-9(11(13)14)10(7)6-8/h2-3,6,9H,4-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELYFTJOQSFNGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCC2C(=O)O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
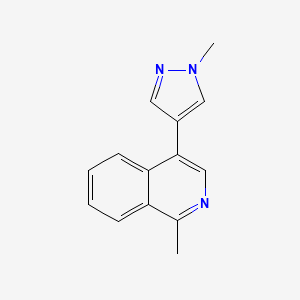
![rac-methyl (1R,3R)-3-fluoro-3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)cyclopentane-1-carboxylate](/img/structure/B6608528.png)
![N-methyl-N-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}sulfamoylchloride](/img/structure/B6608529.png)
![3-chloro-5H-pyrrolo[3,2-c]pyridazine-7-carbaldehyde](/img/structure/B6608536.png)
![tert-butyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B6608540.png)

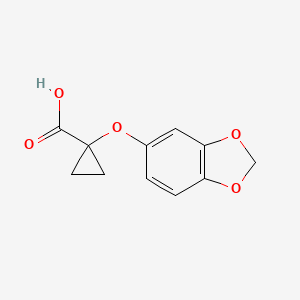
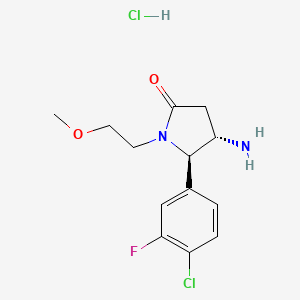
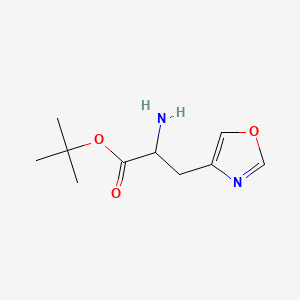
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoic acid](/img/structure/B6608577.png)

![3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B6608580.png)
![methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B6608600.png)
